Product packaging for 3-Isopropoxy-4-methoxybenzamide(Cat. No.:)

3-Isopropoxy-4-methoxybenzamide

Cat. No.: B13870827
M. Wt: 209.24 g/mol
InChI Key: UBCOLEFQRBNSCW-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Chemistry Research

Benzamide derivatives are a cornerstone of modern organic and medicinal chemistry. mdpi.comresearchgate.net These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile building blocks in the synthesis of more complex molecules. researchgate.netnih.gov The amide bond is a fundamental linkage in numerous biologically active compounds, and its presence in the benzamide scaffold allows for a wide range of chemical modifications. mdpi.com Researchers can introduce various substituents onto the benzene ring, enabling detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability has led to the development of benzamide derivatives with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The significance of benzamides extends to their role as intermediates in the synthesis of various biologically active molecules and their use in the creation of materials with specific properties. mdpi.comacs.org Their ability to form hydrogen bonds and participate in π-π stacking interactions makes them valuable in the design of functional materials and supramolecular assemblies. researchgate.netacs.org

Chemical Nomenclature and Registry Identification of 3-Isopropoxy-4-methoxybenzamide

The precise identification of a chemical compound is paramount for scientific communication and research. For this compound, this is achieved through standardized nomenclature and registry numbers. The systematic name for this compound is this compound. sigmaaldrich.com It is assigned the Chemical Abstracts Service (CAS) Registry Number 883021-70-3. chemicalbook.com

Chemical Identification of this compound
IdentifierValue
IUPAC NameThis compound
CAS Number883021-70-3

The molecular formula of this compound is C11H15NO3. This formula indicates that each molecule is composed of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Historical Development and Initial Academic Mention of the Benzamide Compound Class

The parent compound, benzamide, is the simplest amide derivative of benzoic acid and has the chemical formula C7H7NO. wikipedia.org It exists as a white solid in powdered form and as colorless crystals. wikipedia.org While slightly soluble in water, it dissolves in many organic solvents. wikipedia.org The synthesis of benzamides has been a subject of study for a considerable time, with various methods being developed and refined over the years. Traditional methods include the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. nih.gov

One of the classic methods for preparing benzamides is the reaction of a benzoyl chloride with an amine, a reaction often referred to as a type of Schotten-Baumann reaction when conducted with ammonia (B1221849). youtube.com More contemporary approaches have explored direct electrophilic aromatic substitution reactions, for instance, using cyanoguanidine in the presence of a Brønsted superacid. nih.gov The continuous development of synthetic methodologies highlights the enduring importance of the benzamide scaffold in organic chemistry.

Rationale for Research Interest in Substituted Benzamide Structures within Chemical Synthesis and Material Science

The research interest in substituted benzamide structures is multifaceted, spanning both chemical synthesis and material science. In chemical synthesis, the benzamide framework is a valuable synthon, a building block for creating more elaborate molecules. researchgate.netnih.gov The ability to introduce a variety of substituents at different positions on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. mdpi.com This modularity is crucial for developing compounds with specific biological activities or material properties. mdpi.comnih.gov

In the realm of material science, the structural features of benzamides are particularly advantageous. The presence of the amide group facilitates the formation of robust hydrogen-bonded networks, which can direct the self-assembly of molecules into well-defined supramolecular structures. acs.org This has implications for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. For instance, the substitution of hydrogen with fluorine in benzamide crystals has been shown to suppress disorder without altering the fundamental packing motif. acs.orgacs.org This level of control is essential for the development of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B13870827 3-Isopropoxy-4-methoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-3-propan-2-yloxybenzamide

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H2,12,13)

InChI Key

UBCOLEFQRBNSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Isopropoxy 4 Methoxybenzamide

Retrosynthetic Analysis and Key Disconnections for the Benzamide (B126) Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-Isopropoxy-4-methoxybenzamide, the primary disconnection points are the amide bond and the two ether linkages.

The most logical disconnection is at the amide bond (C-N bond) . This is a common and reliable disconnection because numerous methods exist for the formation of amide bonds. amazonaws.comresearchgate.net This disconnection leads to two synthons: a 3-isopropoxy-4-methoxybenzoyl synthon (an acyl cation equivalent) and an ammonia (B1221849) synthon (a nucleophilic amine equivalent). The corresponding synthetic equivalents would be an activated derivative of 3-isopropoxy-4-methoxybenzoic acid (like an acid chloride or an activated ester) and ammonia or an ammonia source.

The second set of disconnections involves the ether linkages (C-O bonds) . Disconnecting the isopropoxy and methoxy (B1213986) groups from the aromatic ring suggests a nucleophilic substitution approach. amazonaws.com This leads back to a dihydroxybenzoic acid derivative and the corresponding alkyl halides (isopropyl halide and methyl halide). Specifically, this retrosynthetic step would yield 3,4-dihydroxybenzoic acid or a related precursor.

Therefore, a plausible retrosynthetic pathway for this compound is as follows:

Target Molecule: this compound

Disconnection 1 (Amide bond): Leads to 3-isopropoxy-4-methoxybenzoic acid and ammonia.

Disconnection 2 (Ether linkages): Leads to 3,4-dihydroxybenzoic acid, an isopropyl source (e.g., isopropyl bromide), and a methyl source (e.g., methyl iodide).

This analysis outlines a synthetic strategy that begins with a commercially available dihydroxybenzoic acid, proceeds through etherification reactions to install the isopropoxy and methoxy groups, and concludes with the formation of the amide bond.

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be achieved through various classical and modern synthetic routes, primarily involving the formation of the amide bond and the introduction of the ether linkages.

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the coupling of a carboxylic acid (3-isopropoxy-4-methoxybenzoic acid) with an amine (ammonia). A wide array of coupling reagents has been developed to facilitate this reaction, ranging from classical acid chlorides to more modern and milder reagents. researchgate.net

Common Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve yields. acs.org

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly effective coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noted for its efficiency in forming amide bonds. nih.gov

Other Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with ammonia. However, these reagents are often harsh and may not be compatible with sensitive functional groups.

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is crucial for achieving high yields and purity. For instance, a study on amide-bond forming reagents in aqueous media highlighted the effectiveness of reagents like DMT-MM and COMU-collidine for certain substrates. luxembourg-bio.com

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationActivating AgentTypical Conditions
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideDichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideAqueous or organic solvents, often with HOBt or NHS
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltDMF or N-Methyl-2-pyrrolidone (NMP), often with a base like Diisopropylethylamine (DIPEA)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium SaltDMF or NMP, with a base like DIPEA or triethylamine (B128534) (TEA)
Thionyl ChlorideSOCl₂Acid Halide FormationNeat or in a non-polar solvent, often with heating

The introduction of the isopropoxy and methoxy groups onto the benzamide framework is typically achieved through Williamson ether synthesis. This involves the alkylation of a hydroxyl group with an appropriate alkyl halide in the presence of a base.

Starting from a precursor like 3-hydroxy-4-methoxybenzoic acid, the isopropoxy group can be introduced by reacting it with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). nih.gov The methoxy group can be introduced similarly, using a methylating agent like methyl iodide or dimethyl sulfate.

A common multi-step synthesis protocol for this compound would commence with a commercially available starting material such as 3-hydroxy-4-methoxybenzaldehyde sigmaaldrich.comsigmaaldrich.com or 3-hydroxy-4-methoxybenzoic acid.

A Representative Synthetic Route:

Alkylation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzoic acid is alkylated with an isopropyl halide (e.g., 2-bromopropane) using a base like K₂CO₃ in DMF to yield 3-isopropoxy-4-methoxybenzoic acid.

Amide Formation: The resulting carboxylic acid is then coupled with ammonia to form the final product, this compound. This can be achieved using one of the coupling reagents mentioned previously, such as HATU or by converting the carboxylic acid to its acid chloride followed by reaction with ammonia.

Purity of Starting Materials: Using high-purity starting materials is essential.

Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents can significantly impact the yield of each step.

Purification Methods: Efficient purification of intermediates and the final product, for example by recrystallization or chromatography, is crucial to obtain a high-purity compound.

Choice of Reagents: Selecting the most efficient and selective reagents for each transformation is key. For instance, using a milder coupling reagent for the amidation step can prevent the formation of byproducts.

Catalytic Approaches in this compound Synthesis

Catalysis offers more efficient and environmentally friendly alternatives to classical stoichiometric reagents in organic synthesis.

While the direct synthesis of this compound might not always involve transition metal catalysis, these methods are prominent in the broader field of benzamide synthesis. Transition metals like palladium, copper, and nickel are often employed in cross-coupling reactions to form C-N bonds. youtube.com For instance, the Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

In the context of this compound synthesis, a transition metal-catalyzed approach could potentially be envisioned starting from a halogenated precursor, such as 3-isopropoxy-4-methoxy-bromobenzene. This could then be subjected to a palladium-catalyzed carbonylation in the presence of ammonia to form the benzamide. However, the more direct route from the carboxylic acid is generally more common and straightforward for this particular molecule.

Organocatalysis and Biocatalysis for Analogues

The development of catalytic systems for amide bond formation is a significant area of research, aiming to overcome the limitations of traditional methods that often require harsh conditions and stoichiometric activating agents. Organocatalysis and biocatalysis have emerged as powerful tools, offering mild reaction conditions and high selectivity, which are highly relevant for the synthesis of complex benzamide analogues.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of synthesizing analogues of this compound, organocatalysts can be employed for various transformations. For instance, the synthesis of chiral benzimidazole (B57391) derivatives has been achieved using commercially available amines as organocatalysts for stereoselective aldol (B89426) additions. researchgate.net L-prolinamide, for example, proved to be an efficient catalyst in the reaction between N-1 benzimidazolyl acetaldehyde (B116499) and cyclohexanone, yielding the product with high yield and stereoselectivity. researchgate.net While not a direct synthesis of a benzamide, this demonstrates the potential of organocatalysis to construct complex, functionalized precursors that could be converted to the desired benzamide. The principles of organocatalysis, inspired by enzyme cofactors, offer a synergistic approach with biocatalysis for developing novel synthetic routes. nih.gov

Biocatalysis: Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high specificity and under environmentally benign conditions. nih.gov This approach is particularly attractive for the pharmaceutical industry due to its potential for producing chiral compounds with high purity. nih.govresearchgate.net

For the synthesis of benzamide analogues, lipases are among the most studied enzymes. manchester.ac.uk Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a versatile and efficient catalyst for amidation reactions. nih.govmdpi.com It has been successfully used for the selective N-acylation of amino alcohols, a key transformation for producing hydroxy amides. nih.govnih.gov This is highly relevant for synthesizing analogues that may contain additional hydroxyl groups. For example, lipase-catalyzed acetylation of 5-hydroxymethylfurfurylamine demonstrated excellent chemoselectivity for the amine group over the hydroxyl group. nih.gov

Furthermore, lipases can catalyze amidation via C-C bond cleavage, as shown in the reaction of anilines with 1,3-diketones, which proceeds rapidly in water at room temperature. mdpi.com Lipase-catalyzed synthesis of primary amides from carboxylic acids and ammonium (B1175870) salts in organic solvents has also been demonstrated, avoiding the need for prior activation of the carboxylic acid. rsc.org The use of ultrasound has been shown to intensify lipase-catalyzed amidation, significantly reducing reaction times. sci-hub.se

ATP-dependent amide bond synthetases represent another class of enzymes with great potential for amide synthesis, offering high efficiency and selectivity in aqueous media. researchgate.net The synergy between biocatalysis and chemocatalysis in one-pot systems is also being explored to create novel and efficient routes to amide bond formation. researchgate.net

The table below summarizes some biocatalytic approaches relevant to the synthesis of benzamide analogues.

Catalyst SystemSubstratesKey Features
Novozym 435 (immobilized CALB)Phenylglycinol and capric acidHigh regioselectivity for N-acylation; solvent-free conditions. nih.gov
Novozym 435Anilines and 1,3-diketonesRapid reaction in water at room temperature via C-C bond cleavage. mdpi.com
Candida antarctica lipase BCarboxylic acids and ammonium saltsSynthesis of primary amides without prior acid activation. rsc.org
Lipase with ultrasoundPropylamine and butyl acetate (B1210297)Intensified reaction with significantly reduced time. sci-hub.se
AldolasesAldehydes and ketonesStereoselective C-C bond formation for chiral precursors. researchgate.net

Green Chemistry Principles in Synthetic Route Design for Benzamides

The application of green chemistry principles to the synthesis of benzamides is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. nih.gov Key areas of focus include the selection of environmentally benign solvents, the development of solvent-free reaction conditions, and the optimization of reaction efficiency through concepts like atom economy.

Solvent Selection and Solvent-Free Reaction Methodologies

Solvent Selection: Solvents are a major contributor to the environmental footprint of chemical processes. Research into greener solvents for benzamide synthesis has identified several alternatives to traditional, often hazardous, organic solvents. For instance, a screening protocol for benzamide solubility identified 4-formylomorpholine (4FM) as an attractive alternative to commonly used aprotic solvents like DMSO and DMF. youtube.com The solubility of benzamide was found to be high and comparable in all three solvents, with the solubilizing power following the order DMF > DMSO > 4FM. youtube.com The use of aqueous binary mixtures can also be optimized, as demonstrated by the synergistic effect observed for salicylamide (B354443) in aqueous-4FM mixtures. youtube.com

Solvent-Free Methodologies: An even more sustainable approach is the elimination of solvents altogether. Several solvent-free methods for benzamide synthesis have been developed:

Using Enol Esters: A clean and ecocompatible method for N-benzoylation of amines uses vinyl benzoate (B1203000) under solvent- and activation-free conditions. The reaction proceeds at room temperature with good yields, and the resulting benzamides are easily isolated by crystallization. nih.govresearchgate.net

Using Methoxysilanes: A solvent-free procedure using methoxysilanes like tetramethoxysilane (B109134) as coupling agents allows for the formation of amides from carboxylic acids and amines in good to excellent yields, without the need for excluding air and moisture. nih.gov

Mechanochemistry: A solvent-free, continuous flow synthesis of amides has been developed using a mechanochemical approach in a jacketed screw reactor. This method achieves high yields in very short residence times (2-3 minutes) at room temperature. nih.gov

Boric Acid Catalysis: A simple and efficient solvent-free procedure involves the reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. The reaction proceeds by triturating the reactants and then heating the mixture directly, offering a rapid synthesis of various amides. mdpi.com

The following table highlights some solvent-free methods for benzamide synthesis.

MethodReagentsConditionsAdvantages
Enol Ester AcylationAmine, Vinyl BenzoateRoom temperature, no solvent/activatorClean, easy product isolation by crystallization. nih.govresearchgate.net
Silane CouplingCarboxylic Acid, Amine, MethoxysilaneAir and moisture tolerant, no solventGood to excellent yields, scalable. nih.gov
Mechanochemical SynthesisAmine, Carboxylic Acid derivativeContinuous flow reactor, room temperatureVery short reaction times, high efficiency. nih.gov
Boric Acid CatalysisCarboxylic Acid, Urea, Boric AcidTrituration and direct heatingSimple, rapid, uses readily available catalyst. mdpi.com

Atom Economy and Reaction Efficiency in Benzamide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 nih.gov

A high atom economy indicates that fewer atoms are wasted in the formation of byproducts, leading to a more sustainable and less wasteful process. nih.govnih.gov This is distinct from reaction yield, as a reaction can have a 100% yield but a low atom economy if it generates a significant amount of byproducts. nih.gov

In traditional benzamide synthesis, the use of stoichiometric coupling reagents and activators often leads to poor atom economy. researchgate.net For example, methods involving the conversion of carboxylic acids to acyl chlorides generate stoichiometric amounts of HCl, and coupling reagents like DCC produce insoluble urea byproducts that must be removed.

Purity Profiling and Scale-Up Considerations in Laboratory Synthesis of Benzamides

The transition of a synthetic route from a laboratory setting to a larger scale requires careful consideration of purity and process parameters to ensure safety, consistency, and quality of the final product. researchgate.netnews-medical.net

Purity Profiling: Impurity profiling, which involves the detection, identification, and quantification of impurities in an active pharmaceutical ingredient (API), is a critical regulatory requirement. thermofisher.comrsc.org Process-related impurities can arise from starting materials, intermediates, byproducts, or degradation products. rsc.org

A variety of analytical techniques are employed for the purity profiling of benzamides and their synthetic precursors:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is a cornerstone technique for analyzing the purity of pharmaceutical compounds. rsc.orgamericanpharmaceuticalreview.com It is used to separate the main compound from its impurities. However, challenges can arise, such as peak tailing for basic compounds like amines or the instability of certain molecules in aqueous mobile phases. americanpharmaceuticalreview.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is ideal for analyzing volatile and semi-volatile compounds, including starting materials, intermediates, and residual solvents. thermofisher.comamericanpharmaceuticalreview.com For non-volatile compounds, derivatization may be necessary. Enantioselective GC can be used to determine the chiral purity of intermediates. researchgate.net High-resolution mass spectrometry (HRMS) coupled with GC provides accurate mass measurements, enabling confident identification of unknown impurities. thermofisher.com

Ultra-High Performance Liquid Chromatography (UPLC): UPLC offers advantages over traditional HPLC, including faster analysis times, lower solvent consumption, and improved resolution, making it a powerful tool for impurity profiling. rsc.org

The identification and characterization of impurities are crucial as they guide the optimization of reaction conditions to control their formation to acceptable levels. rsc.org

Scale-Up Considerations: Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing facility presents several challenges. news-medical.net What works on a small scale may not be directly translatable to a larger one. Key considerations for the scale-up of benzamide synthesis include:

Reagent and Solvent Selection: On a large scale, the cost, safety, and environmental impact of reagents and solvents become paramount. researchgate.net While effective in the lab, certain coupling reagents or hazardous solvents may be unsuitable for industrial production. researchgate.net

Heat and Mass Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor, potentially leading to runaway reactions or the formation of impurities. Efficient mixing and heat removal are critical. news-medical.net

Reaction Time and Work-up: Operations like additions, heating, cooling, and extractions take significantly longer on a large scale. news-medical.net Product isolation and purification methods, such as crystallization or chromatography, must be robust and scalable. Simple work-up procedures, like direct crystallization from the reaction mixture as seen in some solvent-free methods, are highly desirable for large-scale synthesis. nih.govresearchgate.net

Process Safety: A thorough understanding of the reaction's thermodynamics and potential hazards is essential before scaling up.

Successful scale-up relies on a deep understanding of the chemical process, including reaction kinetics, potential side reactions, and the physical properties of all materials involved. news-medical.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Isopropoxy 4 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C, etc.) Chemical Shift Assignments

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For 3-Isopropoxy-4-methoxybenzamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the methoxy and isopropoxy groups.

A hypothetical data table for the expected NMR signals is presented below. It is important to emphasize that these are predicted values and not based on experimental data.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-7.3m2HAromatic protons (H-2, H-6)
~6.9d1HAromatic proton (H-5)
~6.0br s2H-CONH₂
~4.6sept1H-OCH(CH₃)₂
~3.9s3H-OCH₃
~1.4d6H-OCH(CH₃)₂

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~168C=O
~152C-4
~148C-3
~125C-1
~120C-6
~112C-5
~110C-2
~71-OCH(CH₃)₂
~56-OCH₃
~22-OCH(CH₃)₂

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons in the aromatic ring and within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the isopropoxy and methoxy groups on the aromatic ring and their relationship to the benzamide (B126) functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule, particularly the orientation of the isopropoxy group relative to the rest of the molecule.

Solid-State NMR for Polymorphic Forms (if applicable for benzamides)

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. For benzamides, which are known to exhibit polymorphism (the ability to exist in multiple crystalline forms), ssNMR can be used to identify and characterize different polymorphs. Each polymorphic form would have a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Ionization Techniques (ESI, APCI, EI) and Fragmentation Pathways

Different ionization techniques can be employed to generate ions from the sample molecule.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for determining the molecular weight of the compound with minimal fragmentation.

Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used to identify the compound and elucidate its structure. For this compound, key fragmentation pathways would likely involve the loss of the isopropoxy group, the methoxy group, and the amide functionality.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₁₁H₁₅NO₃), HRMS would be used to confirm its elemental composition.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of a compound by probing its vibrational modes.

Characteristic Absorption Bands for Functional Groups

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the amide, ether, and substituted benzene (B151609) ring.

Limited direct experimental data for this compound is available. A patent source indicates a significant IR peak at 1508 cm⁻¹ . The same source notes the absence of peaks at 1661 cm⁻¹ and 3244 cm⁻¹ google.com. The peak at 1508 cm⁻¹ can likely be attributed to the C=C stretching vibrations of the aromatic ring.

Based on the analysis of related benzamide structures, a more complete, albeit theoretical, assignment of vibrational frequencies can be proposed. The key functional groups and their expected vibrational regions are:

Amide Group (-CONH₂):

N-H Stretching: Primary amides typically show two bands in the region of 3400-3150 cm⁻¹. The absence of a peak around 3244 cm⁻¹ in the reported data is unusual and may suggest specific intermolecular or intramolecular interactions, or it could be an incomplete report of the spectrum google.com.

C=O Stretching (Amide I band): This is a strong absorption and typically appears in the range of 1690-1630 cm⁻¹. The reported absence of a peak at 1661 cm⁻¹ is noteworthy and could imply a significant shift due to electronic effects of the substituents or the solid-state packing of the molecule google.com.

N-H Bending (Amide II band): This band is expected to appear around 1640-1590 cm⁻¹.

Aromatic Ring (Benzene):

C-H Stretching: These absorptions occur above 3000 cm⁻¹.

C=C Stretching: Multiple bands are expected in the 1620-1450 cm⁻¹ region. The reported peak at 1508 cm⁻¹ falls within this range google.com.

Ether Groups (-O-CH₃ and -O-CH(CH₃)₂):

C-O Stretching: Aryl-alkyl ethers typically show asymmetric C-O-C stretching bands between 1275-1200 cm⁻¹ and symmetric stretching between 1075-1020 cm⁻¹.

C-H Stretching and Bending (Alkyl): The isopropoxy and methoxy groups will exhibit C-H stretching vibrations in the 2980-2850 cm⁻¹ range and various bending vibrations below 1470 cm⁻¹.

A comprehensive vibrational analysis would require experimental FT-IR and FT-Raman spectra, which are not currently available in the public domain for this compound.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reported Data (cm⁻¹)
Amide (-CONH₂)N-H Stretching3400-3150Peak absent at 3244 google.com
C=O Stretching (Amide I)1690-1630Peak absent at 1661 google.com
N-H Bending (Amide II)1640-1590Not Reported
Aromatic RingC=C Stretching1620-14501508 google.com
Ether (-O-R)Asymmetric C-O-C Stretching1275-1200Not Reported
Symmetric C-O-C Stretching1075-1020Not Reported

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring and amide group in this compound.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The amide and ether groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The expected transitions are:

π → π* Transitions: These are typically high-intensity absorptions. For substituted benzenes, two main bands are often observed:

The E2-band (originating from the B1u transition in benzene) is expected to appear around 200-240 nm.

The B-band (originating from the B2u transition in benzene) is a weaker, structured band that appears at longer wavelengths, typically around 250-290 nm. The substitution with auxochromic groups like methoxy and isopropoxy is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity.

n → π* Transitions: The amide carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. An n → π* transition is possible, which is typically of low intensity and may appear as a shoulder on the tail of the much stronger π → π* band, likely above 300 nm.

No experimental UV-Vis spectra for this compound have been found in the reviewed literature.

Molar Absorptivity and Purity Assessment

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a constant for a specific compound under defined conditions. It is determined experimentally using the Beer-Lambert law. Without experimental UV-Vis data, the molar absorptivity values for this compound cannot be provided.

Once a reference spectrum and molar absorptivity values are established, UV-Vis spectroscopy can be a valuable tool for assessing the purity of a sample by comparing its absorbance to that of a known standard. However, due to the lack of reference data, this application cannot be detailed for the title compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the Cambridge Structural Database and the broader scientific literature did not yield any published crystal structure for this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or detailed molecular geometry in the solid state can be presented. Such an analysis would be crucial for definitively understanding its conformational preferences and intermolecular packing, which are hinted at by the limited available IR data.

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

In the case of this compound, one would anticipate the presence of N-H···O hydrogen bonds involving the amide group. The substituted benzene ring would also be a candidate for π-π stacking interactions. The isopropoxy and methoxy groups could influence the crystal packing through weaker C-H···O interactions and by sterically directing the arrangement of molecules. However, without experimental crystallographic data, the specific nature and geometry of these interactions remain unknown.

Polymorphism and Co-crystallization Studies (if applicable for benzamides)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for benzamides. acs.orgacs.orgox.ac.ukmanchester.ac.ukrsc.orgnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. The study of benzamide itself has revealed a complex polymorphic landscape, with at least four known forms, some of which are disordered. acs.org The presence of substituents on the benzene ring can further influence the likelihood and nature of polymorphism.

Given the flexibility of the isopropoxy group and the potential for various intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism. However, without experimental evidence, this remains a hypothesis. The discovery and characterization of any potential polymorphs would require systematic crystallization screening and analysis by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), ultimately confirmed by single-crystal X-ray diffraction of each form. No such studies have been reported for this specific compound.

Chiroptical Spectroscopy (if applicable for chiral benzamide derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

This compound, as a molecule, does not possess a stereocenter and is therefore achiral. Consequently, it will not exhibit a chiroptical response, and this section is not applicable. Should a chiral derivative of this benzamide be synthesized, chiroptical spectroscopy would then become a relevant and valuable technique for its stereochemical characterization.

Computational and Theoretical Chemistry of 3 Isopropoxy 4 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These calculations can determine the electronic structure, geometry, and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. For 3-Isopropoxy-4-methoxybenzamide, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's three-dimensional structure. This optimization finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The results would reveal how the isopropoxy, methoxy (B1213986), and benzamide (B126) groups are oriented relative to each other and the benzene (B151609) ring. Furthermore, DFT calculations yield electronic properties like total energy, dipole moment, and the distribution of electrons across the molecule. epstem.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced techniques build upon the fundamental equations of quantum mechanics. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to refine the geometry and energy values obtained from DFT, providing a benchmark for accuracy. These methods are particularly useful for smaller molecules or for calibrating less computationally expensive methods.

Quantum chemical calculations are highly effective at predicting spectroscopic data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. epstem.net By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated. ias.ac.in These predicted frequencies, often scaled to correct for systematic errors, can be compared with experimental data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups like the C=O stretch of the amide, the C-O-C stretches of the ether groups, and the vibrations of the aromatic ring. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netmdpi.com For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom. epstem.net Comparing these theoretical shifts with experimental NMR data is a powerful tool for confirming the assigned structure and understanding how the electronic environment of each nucleus is influenced by the neighboring functional groups. units.it

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation would reveal the flexibility of the isopropoxy group and the rotational freedom around the various single bonds. nih.gov By simulating the molecule's dynamics over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand a molecule's reactivity. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP analysis would likely show negative potential (typically colored red) around the carbonyl oxygen and potentially the ether oxygens, indicating sites susceptible to electrophilic attack. researchgate.net Positive potential (colored blue) would be expected around the amide hydrogens, indicating sites for nucleophilic interaction. researchgate.net This analysis is crucial for predicting how the molecule will interact with other molecules and biological targets. ias.ac.in

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are key to understanding chemical reactivity.

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. multidisciplinaryjournals.com

HOMO: The location of the HOMO indicates the region from which the molecule is most likely to donate electrons in a reaction.

LUMO: The location of the LUMO indicates the region where the molecule is most likely to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. epstem.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. imperial.ac.uk Analysis of the HOMO and LUMO shapes would reveal which parts of the molecule—the aromatic ring, the amide, or the ether groups—are most involved in electron-donating and electron-accepting interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling focused on chemical properties

QSPR studies on benzamide derivatives have demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in determining properties such as lipophilicity, solubility, and electronic characteristics. These models typically employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include:

Topological descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments, and are influenced by the electron-donating or electron-withdrawing nature of substituents.

Steric descriptors: These account for the size and shape of the molecule and its functional groups.

For this compound, the two substituents on the benzene ring, the isopropoxy and methoxy groups, are key determinants of its properties. The methoxy group is known to be an electron-donating group, which can influence the reactivity and electronic properties of the benzamide system. The isopropoxy group, being larger and more lipophilic than a methoxy group, is expected to have a significant impact on the compound's solubility and lipophilicity.

By employing computational tools, it is possible to predict a range of physicochemical properties for this compound. These predicted values can then be used as a basis for understanding its likely behavior in various chemical environments and for the hypothetical development of QSPR models.

Predicted Physicochemical Properties

The following tables present predicted physicochemical properties for this compound, generated using computational models. These values provide a quantitative basis for understanding the compound's chemical characteristics.

PropertyPredicted Value
Molecular Weight209.25 g/mol
LogP (Octanol/Water Partition Coefficient)1.85
Topological Polar Surface Area (TPSA)58.6 Ų
Number of Hydrogen Bond Acceptors4
Number of Hydrogen Bond Donors1
Molar Refractivity59.30

Predicted Water Solubility

The aqueous solubility of a compound is a critical parameter in many chemical and biological contexts. The predicted solubility for this compound is presented below.

LogS (ESOL)Solubility (mg/mL)Solubility (mol/L)Class
-2.852.940.0014Soluble

Research Findings and Interpretation

The predicted LogP value of 1.85 suggests that this compound has a moderate degree of lipophilicity. This is a balance between the hydrophilic nature of the benzamide group and the lipophilic character of the isopropoxy and methoxy substituents. In the context of QSPR, this value is significant as lipophilicity is a key parameter in models predicting membrane permeability and bioavailability.

The Topological Polar Surface Area (TPSA) of 58.6 Ų is indicative of the molecule's polarity and its potential to form hydrogen bonds. The presence of four hydrogen bond acceptors (the oxygen atoms in the isopropoxy, methoxy, and carbonyl groups, and the nitrogen atom) and one hydrogen bond donor (the amide N-H) further supports its capacity for intermolecular interactions. These parameters are crucial descriptors in QSPR models that predict absorption and distribution properties.

The predicted water solubility indicates that this compound is soluble in aqueous media. The interplay between the polar benzamide moiety and the nonpolar alkyl groups of the substituents governs this property. In QSPR studies of related compounds, similar patterns of solubility are often correlated with the balance of hydrophilic and hydrophobic functional groups.

While dedicated QSPR studies on this compound are yet to be published, the predicted properties provide a solid foundation for future computational work. By synthesizing this compound and experimentally determining its properties, researchers could develop and validate robust QSPR models. Such models would be invaluable for predicting the properties of novel, related benzamide derivatives, thereby accelerating the process of chemical design and discovery.

Chemical Reactivity, Derivatization, and Transformation Studies of 3 Isopropoxy 4 Methoxybenzamide

Reactions at the Amide Functional Group

The amide group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Solvolysis Reactions

Primary amides, such as 3-Isopropoxy-4-methoxybenzamide, can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the synthesis of this compound is documented to start from 3-isopropoxy-4-methoxybenzoic acid. google.comgoogle.com.pg This indicates that the reverse reaction, hydrolysis, is a feasible transformation.

Under acidic conditions, the reaction typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

General Reaction Scheme for Hydrolysis:

Acidic Hydrolysis: this compound + H₃O⁺ → 3-Isopropoxy-4-methoxybenzoic acid + NH₄⁺

Basic Hydrolysis: this compound + OH⁻ → 3-Isopropoxy-4-methoxybenzoate + NH₃

Solvolysis reactions with other nucleophiles, such as alcohols (alcoholysis), would be expected to yield the corresponding esters.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amide in this compound possesses lone pairs of electrons and can act as a nucleophile, although it is a weaker nucleophile than the nitrogen of an amine due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: This reaction involves the substitution of one of the amide hydrogens with an alkyl group. It typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkyl halide.

N-Acylation: This involves the introduction of an acyl group to the nitrogen atom, forming an imide. This reaction is generally performed using an acid chloride or anhydride (B1165640) under basic conditions.

While these are standard transformations for primary amides, specific examples of N-alkylation or N-acylation starting directly from this compound are not prominently featured in the reviewed scientific literature.

Reduction of the Amide Moiety

The amide functional group can be reduced to an amine. This is a synthetically useful transformation. Powerful reducing agents are typically required for this conversion.

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄)(3-Isopropoxy-4-methoxyphenyl)methanamine
Sodium borohydride (B1222165) (NaBH₄) / with additives(3-Isopropoxy-4-methoxyphenyl)methanamine
Catalytic Hydrogenation(3-Isopropoxy-4-methoxyphenyl)methanamine

Data based on general reactivity of amides.

The use of strong hydride donors like lithium aluminum hydride is a common method for the reduction of amides. masterorganicchemistry.com Catalytic hydrogenation can also be employed, though it may require harsh conditions of high pressure and temperature.

Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring of this compound govern the outcome of reactions on the aromatic system. The isopropoxy and methoxy (B1213986) groups are electron-donating and activating, while the benzamide (B126) group is deactivating.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the ring by the existing substituents. Alkoxy groups, such as isopropoxy and methoxy, are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com The amide group is a deactivating group and a meta-director.

The combined effect of these substituents determines the regioselectivity of EAS on this compound. The powerful activating and directing effects of the two alkoxy groups are expected to dominate over the deactivating effect of the amide group.

Directing Effects of Substituents on this compound for EAS:

SubstituentPositionActivating/DeactivatingDirecting Effect
-CONH₂1Deactivatingmeta (to positions 3, 5)
-OCH(CH₃)₂3Activatingortho, para (to positions 2, 4, 6)
-OCH₃4Activatingortho, para (to positions 3, 5)

Considering the steric hindrance and the electronic effects, the most likely positions for electrophilic attack are C5 (ortho to the methoxy group and meta to the isopropoxy group) and C6 (para to the isopropoxy group). The C2 position (ortho to the isopropoxy group) is also activated but may be more sterically hindered.

Predicted Major Products of Electrophilic Aromatic Substitution:

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-3-isopropoxy-4-methoxybenzamide and/or 6-Nitro-3-isopropoxy-4-methoxybenzamide
HalogenationBr₂, FeBr₃5-Bromo-3-isopropoxy-4-methoxybenzamide and/or 6-Bromo-3-isopropoxy-4-methoxybenzamide
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-3-isopropoxy-4-methoxybenzamide and/or 6-Acyl-3-isopropoxy-4-methoxybenzamide

Predictions are based on established principles of electrophilic aromatic substitution. libretexts.orgmsu.edu

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org

The aromatic ring of this compound is not activated for nucleophilic aromatic substitution under standard conditions. The isopropoxy and methoxy substituents are electron-donating, which deactivates the ring towards nucleophilic attack. The amide group is only weakly electron-withdrawing and is not sufficient to activate the ring for this transformation. Therefore, NAS reactions are not expected to occur readily on this compound unless the ring is further modified with strong electron-withdrawing groups.

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgyoutube.com This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgyoutube.com In this compound, the primary amide (-CONH2), the methoxy (-OCH3), and the isopropoxy (-OCH(CH3)2) groups can all potentially act as DMGs.

The amide group is generally considered a powerful DMG. wikipedia.org The methoxy group is also a well-established DMG. wikipedia.org The relative directing ability of these groups in a polysubstituted system like this compound would determine the site of metalation. The cooperative or competitive effects of the amide, methoxy, and isopropoxy groups would influence the regiochemical outcome of the lithiation.

Transformations Involving Ether Linkages (Isopropoxy and Methoxy Groups)

The isopropoxy and methoxy groups of this compound are susceptible to cleavage and modification under specific reaction conditions.

The cleavage of aryl ethers, such as the methoxy and isopropoxy groups in this compound, is a common transformation in organic synthesis. This can be achieved using various reagents, most notably strong protic acids like HBr and HI, or Lewis acids such as boron tribromide (BBr3).

The reaction with strong acids typically proceeds via nucleophilic substitution (SN1 or SN2) at the alkyl group after protonation of the ether oxygen. The choice of reagent and reaction conditions can sometimes allow for selective cleavage of one ether group over another. For instance, the isopropoxy group, being a secondary ether, might be cleaved under milder conditions than the methoxy group.

Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers. nih.gov Computational studies have shed light on the mechanism of BBr3-assisted ether cleavage, suggesting that it may not always follow the commonly assumed mechanism. nih.gov The reaction is typically performed at low temperatures and can tolerate a variety of other functional groups. The selective cleavage of either the isopropoxy or the methoxy group in this compound would likely depend on the precise reaction conditions and the relative stability of the potential intermediates.

While direct modification of the existing alkyl chains (isopropyl and methyl) of the ether linkages in this compound is not a commonly reported transformation, the synthesis of analogues with different alkyl groups is a key strategy in medicinal chemistry for exploring structure-activity relationships. This is typically achieved by starting with a common precursor, such as 3-hydroxy-4-methoxybenzamide, and then introducing various alkyl groups through Williamson ether synthesis or Mitsunobu reactions. nih.gov

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues of this compound is crucial for understanding how different parts of the molecule contribute to its biological activity.

Structure-Activity Relationship (SAR) studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For this compound, SAR studies could involve modifications at several positions:

The Amide Group: The primary amide can be converted to secondary or tertiary amides, or replaced with other functional groups like esters or ketones.

The Isopropoxy Group: The isopropyl group can be replaced with other alkyl or aryl groups of varying size and electronics to probe the steric and electronic requirements of the binding pocket.

The Methoxy Group: The methyl group of the methoxy ether can be replaced with other alkyl groups, or the entire methoxy group could be substituted with other functionalities.

The Aromatic Ring: The hydrogen atoms on the aromatic ring can be substituted with various groups, such as halogens, alkyls, or nitro groups, to explore the impact of electronics and sterics on activity.

A study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to this compound, provides a good example of SAR exploration. nih.gov In this study, various substituents were introduced on the amide nitrogen and the ether linkage at the 3-position. The findings from such studies are often summarized in tables that correlate structural changes with biological activity data, such as IC50 values.

Table 1: Illustrative SAR Data for Benzamide Analogues (Based on Related Structures)

Compound IDR1 (Amide Substituent)R2 (Ether Substituent at C3)Biological Activity (IC50, µM)
I -H-CH(CH3)2 (Isopropoxy)Hypothetical Reference
II -CH3-CH(CH3)2Data Not Available
III -H-CH2CH3 (Ethoxy)Data Not Available
IV -H-CyclopentylData Not Available

This table is for illustrative purposes to demonstrate how SAR data is typically presented. Specific data for this compound and its direct analogues are not available in the cited literature.

Degradation Studies under Controlled Environmental Conditions

Photolytic Stability: The photostability of a compound is its ability to withstand exposure to light without undergoing chemical change. Photostability testing is a standard component of drug development and involves exposing the compound to light sources under controlled conditions. europa.eu The presence of the aromatic ring and the ether linkages in this compound suggests that it may be susceptible to photodegradation.

Thermal Stability: Thermal stability refers to the compound's resistance to decomposition at elevated temperatures. Aromatic amides are generally considered to be thermally stable. beilstein-journals.org However, the specific degradation profile of this compound, including the temperatures at which decomposition begins and the nature of the degradation products, would need to be determined experimentally, for example, through thermogravimetric analysis (TGA).

Hydrolytic Stability: Hydrolytic stability is the resistance of a compound to break down in the presence of water. The amide bond in this compound is potentially susceptible to hydrolysis, especially under acidic or basic conditions, to yield 3-isopropoxy-4-methoxybenzoic acid and ammonia (B1221849). researchgate.netcdnsciencepub.comresearchgate.net The rate of hydrolysis would depend on the pH and temperature of the solution. Studies on the hydrolysis of benzamides in strong acids have shown that the mechanism can be complex and dependent on the acid concentration. researchgate.netcdnsciencepub.com

Table 2: Summary of Potential Degradation Pathways

Degradation TypePotential ReactionPotential Products
Photolytic PhotodegradationVarious photoproducts
Thermal Thermal decompositionFragmentation products
Hydrolytic Amide hydrolysis3-Isopropoxy-4-methoxybenzoic acid, Ammonia

Advanced Analytical Methodologies for Characterization and Quantification of 3 Isopropoxy 4 Methoxybenzamide

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the analytical evaluation of 3-Isopropoxy-4-methoxybenzamide and related compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for these purposes, each with specific advantages depending on the analytical goal. acs.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of benzamide (B126) derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds.

The development of a robust HPLC method requires careful selection of the stationary and mobile phases to achieve optimal separation.

Stationary Phases: Both normal-phase and reverse-phase chromatography can be employed.

Reverse-Phase (RP): This is the most common mode. Stationary phases such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) are typically used. These non-polar phases separate compounds based on their hydrophobicity.

Normal-Phase (NP): Unmodified silica (B1680970) gel can also be used as a stationary phase. google.comnih.gov This approach is suitable for separating isomers and is based on polarity, where more polar compounds are retained longer.

Mobile Phases: The choice of mobile phase depends on the stationary phase.

For RP-HPLC , mixtures of water with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. Buffers may be added to control the ionization state of the analyte and improve peak shape.

For NP-HPLC , non-polar solvents such as hexane (B92381) or heptane (B126788) are mixed with more polar solvents like ethanol, isopropanol, or ethyl acetate (B1210297). A patent for a related compound mentions using a methanol/water mixture for elution from silica gel. google.com

Table 1: HPLC Method Parameters for Benzamide Analysis

Chromatography Mode Stationary Phase Typical Mobile Phase Application
Reverse-Phase C18, C8 Acetonitrile/Water, Methanol/Water Purity determination, Quantification

Multiple detection methods can be coupled with HPLC for the analysis of this compound.

UV/Vis and Photodiode Array (PDA) Detection: The benzamide structure contains a phenyl ring, which is a chromophore that absorbs ultraviolet (UV) light. This makes UV detection a straightforward and sensitive method for quantification. A PDA detector offers the advantage of acquiring the full UV-visible spectrum for each peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and structural information. Electrospray ionization (ESI) is a common interface used for benzamides, allowing for accurate mass determination and fragmentation analysis, which is invaluable for impurity profiling and metabolite identification. nih.gov One study confirmed the purity of a derivative, N-(3,5-dichloropyridin-4-yl)-3-isopropoxy-4-methoxybenzamide, to be greater than 95% using LC-MS. nih.gov

Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD): While less common for chromophoric compounds like this benzamide, RI and ELSD are universal detectors that can be used when the analyte lacks a UV chromophore or when analyzing mixtures with co-eluting, non-UV active components.

While this compound itself is an achiral molecule, many benzamide derivatives possess axial or central chirality, making enantiomeric purity a critical quality attribute. nih.govacs.org Chiral HPLC is the primary method for separating enantiomers.

Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP). CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times. For benzamide derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. For example, cellulose tris(3,5-dichlorophenylcarbamate) has shown excellent enantioselectivity for 2-(benzylsulfinyl)benzamide derivatives. nih.gov The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), can be adjusted to optimize separation. nih.gov

Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as silica gel. nih.govchiralpedia.com For instance, racemic acids can be converted to diastereomeric amides using a chiral amine or an agent like camphorsultam, which are then separable by standard HPLC. nih.gov

Table 2: Chiral HPLC Strategies for Benzamide Derivatives

Strategy Principle Stationary Phase Example Application
Direct Differential interaction with a chiral surface Chiral Stationary Phase (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) nih.gov Separation of 2-(benzylsulfinyl)benzamide enantiomers nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While less common for higher molecular weight benzamides due to their polarity and lower volatility, GC can be effectively used, often requiring a preliminary derivatization step. GC-MS analysis has been used to identify this compound in plant extracts. scientific.netcabidigitallibrary.org

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for GC analysis. For amides, the primary goals are to increase volatility and thermal stability by masking the polar N-H group. youtube.comjfda-online.com

Silylation: This is one of the most common derivatization techniques. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen on the amide nitrogen to replace it with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. The reactivity for silylation is generally lower for amides compared to alcohols or amines, so the reaction may require a catalyst (e.g., trimethylchlorosilane, TMCS) and heating to proceed to completion. sigmaaldrich.com

Acylation: Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), can also be used. These reagents introduce a fluoroacyl group, which can enhance volatility and improve detection sensitivity, particularly with an electron capture detector (ECD). jfda-online.com

Alkylation: This process involves replacing an active hydrogen with an alkyl group. While more common for acids and phenols, it can be applied to amides under certain conditions.

Table 3: Common Derivatization Reagents for GC Analysis of Amides

Derivatization Method Reagent Abbreviation Target Functional Group Purpose
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -NH (Amide), -OH, -COOH, -SH Increases volatility and thermal stability sigmaaldrich.com
GC-MS for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the identification of this compound. The technique combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry, providing detailed structural information.

Research Findings:

In a typical GC-MS analysis, the this compound molecule undergoes fragmentation upon electron ionization. The resulting fragmentation pattern is a unique fingerprint that allows for its unequivocal identification. The fragmentation of aromatic ethers often involves cleavage at the β-bond to the aromatic ring. whitman.edu For this compound, key fragmentation pathways would likely involve the loss of the isopropoxy group, the methoxy (B1213986) group, and the amide functionality. The stability of the benzamide structure generally leads to a prominent molecular ion peak, which is crucial for determining the molecular weight. spectrabase.comlibretexts.org

The mass spectrum of the parent compound, benzamide, shows characteristic fragments that can be used as a reference. spectrabase.com For substituted benzamides like this compound, the fragmentation pattern will be influenced by the nature and position of the substituents on the aromatic ring. The interpretation of these patterns, aided by spectral libraries, allows for the confident identification of the compound. whitman.eduuni-saarland.de

Parameter Typical Condition Rationale
GC Column Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for aromatic compounds.
Injector Temperature 250-280 °CEnsures efficient volatilization of the analyte.
Oven Temperature Program Ramped, e.g., 100 °C (1 min), then 10 °C/min to 280 °C (5 min)Optimizes separation of the target compound from potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard method that produces reproducible fragmentation patterns for library matching. uni-saarland.de
Mass Analyzer Quadrupole or Ion TrapCommonly used for routine identification and quantification.

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis and purification of this compound. tandfonline.comlibretexts.orgutexas.edu Preparative chromatography, an extension of TLC, is employed for the isolation of larger quantities of the pure compound. tandfonline.com

Research Findings:

The choice of the mobile phase is critical in TLC and is determined by the polarity of the analyte. libretexts.orginterchim.com For aromatic amides, which are moderately polar, a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent such as ethyl acetate or butanol is often effective. utexas.edu The separation is based on the differential partitioning of the compound between the stationary phase (typically silica gel) and the mobile phase. utexas.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property under specific conditions. libretexts.org

Preparative chromatography utilizes the same principles as analytical TLC but on a larger scale, using thicker stationary phase layers or columns to separate and collect the purified compound. tandfonline.com Stepwise elution with varying solvent polarities can enhance the separation efficiency. tandfonline.com

Technique Stationary Phase Typical Mobile Phase System Visualization Application
TLC Silica Gel GHexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Butanol (e.g., 8:2 v/v)UV light (254 nm) or Iodine vaporQualitative analysis, reaction monitoring, purity assessment. tandfonline.com
Preparative Chromatography Silica Gel (column)Gradient elution with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate)Fraction collection followed by TLC or other analytical methodsPurification of synthesized this compound. tandfonline.com

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for impurity profiling and trace analysis of pharmaceutical compounds, including this compound. biomedres.usresearchgate.net

Research Findings:

LC-MS/MS combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is capable of detecting and quantifying impurities at very low levels. biomedres.us The initial LC separation is typically performed using a reversed-phase column. The effluent is then introduced into the mass spectrometer, where the molecules are ionized (commonly by electrospray ionization, ESI) and then fragmented. By selecting a specific precursor ion (the molecular ion of an impurity) and monitoring its characteristic product ions, a high degree of selectivity and sensitivity is achieved. nih.govresearchgate.net This is invaluable for identifying process-related impurities and degradation products. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a valuable technique for the structural elucidation of volatile compounds, particularly for differentiating between isomers. libretexts.orgreddit.com

Research Findings:

While GC-MS provides information based on fragmentation patterns, GC-IR provides information about the functional groups present in the molecule. nih.gov The infrared spectrum is unique for each compound and can be used to distinguish between constitutional isomers that might have similar mass spectra. nih.gov For volatile derivatives of this compound, GC-IR could provide confirmatory evidence of the compound's structure by identifying the characteristic absorption bands for the amide, ether, and aromatic functionalities.

Spectrophotometric and Electrochemical Methods for Quantification in Chemical Samples

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification of this compound in various samples.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region.

Research Findings:

Cyclic Voltammetry and Amperometry

Electrochemical methods like cyclic voltammetry (CV) and amperometry offer sensitive and informative approaches for the analysis of electroactive compounds, including benzamides. While specific studies on this compound are not extensively documented in public literature, the electrochemical behavior of structurally related benzamides provides a strong basis for predicting its characteristics and for method development.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species. For substituted benzamides, the electrochemical processes are typically associated with the aromatic ring and the amide functional group. In the case of this compound, the electron-donating nature of the isopropoxy and methoxy groups would likely influence the oxidation potential of the benzene (B151609) ring.

A study on nitro-substituted benzamides using cyclic voltammetry revealed that these compounds undergo various reduction and oxidation steps, including the formation of nitro radical anions and hydroxylamine/nitroso redox couples researchgate.net. While this compound lacks the nitro group, the principle of the aromatic system being electrochemically active holds. It is anticipated that the oxidation of the methoxy-substituted ring would be a primary electrochemical event. For instance, the electrochemical deprotection of para-methoxybenzyl ethers proceeds via oxidation of the methoxy-substituted ring, indicating its susceptibility to electrochemical reactions acs.org.

The expected cyclic voltammogram of this compound would likely exhibit an irreversible oxidation peak corresponding to the oxidation of the substituted benzene ring. The exact potential of this peak would be influenced by the solvent system, pH, and the electrode material used. The presence of the electron-donating alkoxy groups would likely lower the oxidation potential compared to unsubstituted benzamide.

Amperometry

Amperometry is an electrochemical technique that measures the current resulting from an electrochemical reaction at a constant applied potential. It is often used as a detection method in flow injection analysis (FIA) or high-performance liquid chromatography (HPLC). Given the expected electrochemical activity of this compound, amperometric detection is a viable method for its quantification.

The determination of other aromatic amides and amines has been successfully achieved using amperometry, often in conjunction with separation techniques like capillary electrophoresis or MEKC nih.govnih.govresearchgate.net. These methods offer high sensitivity and selectivity. For the analysis of this compound, an amperometric detector could be set at a potential where the compound undergoes oxidation, allowing for its sensitive measurement in various matrices. The development of such a method would involve optimizing the applied potential, pH of the supporting electrolyte, and flow rate in an FIA or HPLC system to achieve the best signal-to-noise ratio and linearity.

Electrochemical Technique Anticipated Application for this compound Key Parameters to Optimize
Cyclic Voltammetry (CV)Investigation of redox behavior, determination of oxidation potential.Solvent, supporting electrolyte, pH, scan rate, electrode material.
AmperometryQuantitative analysis, detection in HPLC or FIA systems.Applied potential, pH, flow rate, electrode material.

Quality Control and Assurance Protocols for Synthetic Batches

Ensuring the quality of synthetic batches of this compound, particularly if intended for high-purity applications, requires a comprehensive set of quality control (QC) and quality assurance (QA) protocols. These protocols are designed to monitor and control the manufacturing process, ensuring the final product consistently meets predefined specifications for identity, purity, and quality arborpharmchem.comsterlingpharmasolutions.com.

Key Components of a QC/QA Program:

Raw Material Testing: The quality of the final product is intrinsically linked to the quality of the starting materials. Therefore, all raw materials, including precursors and reagents, must be thoroughly tested for identity, purity, and any specified impurity limits before use in the synthesis of this compound bulatpharmaceutical.comfarmson.com.

In-Process Monitoring: Critical parameters of the synthesis process should be monitored at various stages to ensure the reaction is proceeding as expected and to detect any deviations that could impact the quality of the final product. This can include reaction temperature, pressure, pH, and the consumption of reactants or formation of intermediates sterlingpharmasolutions.combulatpharmaceutical.com.

Process Validation: The manufacturing process for this compound should be validated to demonstrate its consistency and reproducibility in delivering a product that meets all quality specifications bulatpharmaceutical.com.

Final Product Testing: Each batch of synthesized this compound must undergo a complete battery of tests to confirm its identity, purity, and other quality attributes. A typical certificate of analysis would include the results of these tests.

Impurity Profiling: A crucial aspect of quality control is the identification and quantification of any impurities in the final product. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products researchgate.net. The presence of impurities can significantly affect the properties of the compound, as seen in the case of benzamide where impurities can influence which polymorphic form crystallizes nih.gov. A thorough impurity profile should be established, and acceptable limits for each known and unknown impurity should be set.

Stability Testing: Stability studies are conducted to determine the shelf-life of this compound under various storage conditions (e.g., temperature, humidity, light). These studies help to identify any potential degradation products that may form over time and to establish appropriate storage recommendations arborpharmchem.comfarmson.com.

QC/QA Protocol Objective Typical Methods Employed
Raw Material TestingTo ensure the quality of starting materials.Spectroscopy (IR, NMR), Chromatography (GC, HPLC), Titration.
In-Process MonitoringTo control the manufacturing process.Online analyzers, sampling and analysis at critical steps.
Final Product TestingTo verify the identity and purity of the final batch.Melting point, Spectroscopy (IR, NMR, MS), Chromatography (HPLC, GC).
Impurity ProfilingTo identify and quantify impurities.HPLC with UV or MS detection, GC-MS.
Stability TestingTo determine shelf-life and storage conditions.HPLC analysis of samples stored under controlled conditions.

Reference Standard Characterization for Benzamide Compounds

A well-characterized reference standard is essential for the accurate quantification and identification of this compound in analytical testing. The reference standard should be of the highest possible purity and its identity and properties thoroughly documented nih.govijsrst.com.

The characterization of a reference standard for a benzamide compound like this compound involves a multi-faceted approach, utilizing a range of analytical techniques to confirm its structure and assess its purity.

Comprehensive Characterization of a Reference Standard:

Structural Elucidation: The primary identity of the reference standard must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the connectivity of atoms and the presence of the isopropoxy and methoxy groups on the benzamide core.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and fragmentation pattern, which further confirms the identity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches, and the aromatic C-H and C-O bonds.

Purity Assessment: The purity of the reference standard is typically determined using a mass balance approach, where all significant impurities are identified and quantified usp.org.

Chromatographic Purity: High-performance liquid chromatography (HPLC) with a universal detector (e.g., UV-Vis diode array detector) is the workhorse for determining the purity of the main component and for detecting and quantifying any related substance impurities. Gas chromatography (GC) may also be used if the compound is sufficiently volatile and thermally stable.

Residual Solvents: The amount of any residual solvents from the synthesis and purification process should be determined, typically by headspace GC.

Water Content: The Karl Fischer titration method is the standard for accurately determining the water content.

Inorganic Impurities: Residue on ignition or other suitable methods can be used to determine the content of non-volatile inorganic impurities.

Physicochemical Characterization:

Melting Point: A sharp melting point is indicative of high purity.

Appearance: The physical state (e.g., crystalline solid, powder) and color should be documented.

Solubility: The solubility in various solvents should be determined to facilitate the preparation of standard solutions.

Analytical Technique Information Obtained for Reference Standard
¹H and ¹³C NMRStructural confirmation and identification of the molecule.
Mass SpectrometryMolecular weight and fragmentation pattern for identity confirmation.
Infrared SpectroscopyIdentification of functional groups.
HPLC/GCDetermination of purity and quantification of organic impurities.
Karl Fischer TitrationMeasurement of water content.
Headspace GCQuantification of residual solvents.
Melting PointIndication of purity and physical property.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-Isopropoxy-4-methoxybenzamide, and how do they influence its reactivity in synthetic chemistry?

  • Answer : The compound (C₁₁H₁₅NO₃) features a benzamide core substituted with isopropoxy and methoxy groups at the 3- and 4-positions, respectively. The isopropoxy group introduces steric hindrance, affecting nucleophilic substitution reactions, while the methoxy group enhances electron density on the aromatic ring, directing electrophilic attacks to specific positions. Key properties include a molecular weight of 209.24 g/mol (calculated) and solubility in polar aprotic solvents like DMF or DMSO due to the amide moiety . Characterization via NMR (¹H/¹³C) and HPLC-PDA is recommended to confirm purity and structural integrity .

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Answer : A typical route involves coupling 3-isopropoxy-4-methoxybenzoic acid with an amine source (e.g., ammonium chloride) using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DCM or THF. Catalytic DMAP improves yields by reducing side reactions. Reaction optimization includes maintaining temperatures below 0°C during activation to minimize racemization and using TLC to monitor progress .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools aid in designing novel derivatives of this compound for structure-activity relationship (SAR) studies?

  • Answer : Retrosynthetic workflows (e.g., using Reaxys or Pistachio databases) suggest disconnecting the amide bond to prioritize modular synthesis of substituted benzoic acids and amines. AI-driven platforms (e.g., Synthia) predict feasible reaction pathways, such as introducing halogen or nitro groups at the 5-position for SAR exploration. DFT calculations (e.g., Gaussian) model electronic effects of substituents on binding affinity .

Q. What analytical strategies resolve contradictions in purity assessments of this compound synthesized via different methods?

  • Answer : Discrepancies in impurity profiles (e.g., residual solvents or unreacted intermediates) require orthogonal techniques:

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., hydrolyzed benzoic acid derivatives).
  • XRD : Confirms crystalline phase consistency, critical for reproducibility in pharmacological assays.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N to detect synthetic deviations .

Q. How does the isopropoxy group in this compound impact its interaction with biological targets, such as enzymes or receptors?

  • Answer : The isopropoxy group’s steric bulk may hinder binding to flat active sites (e.g., kinases) but enhance selectivity for hydrophobic pockets in targets like PDE IV or cytochrome P450 enzymes. Competitive inhibition assays (e.g., fluorescence polarization) quantify binding constants (Kᵢ), while molecular docking (AutoDock Vina) visualizes orientation in binding pockets. Comparative studies with ethoxy or methoxy analogs reveal steric vs. electronic contributions .

Q. What methodologies are effective for scaling up this compound synthesis while minimizing environmental and safety risks?

  • Answer : Pilot-scale synthesis employs green chemistry principles:

  • Catalytic Oxidation : Replace stoichiometric oxidants (e.g., KMnO₄) with H₂O₂ under alkaline conditions to reduce waste .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps, improving safety and yield .
  • Solvent Recovery Systems : Distill and reuse DMF or THF to meet EHS guidelines .

Methodological Recommendations

  • Synthesis : Prioritize carbodiimide-mediated coupling for amide bond formation, with rigorous drying of reagents to avoid hydrolysis .
  • Characterization : Combine NMR (for functional groups), HRMS (for molecular ion confirmation), and DSC (for thermal stability) .
  • Biological Testing : Use enzyme inhibition assays (e.g., colorimetric PDE IV kits) and cytotoxicity screens (MTT assay on HEK-293 cells) to evaluate therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.